Bienvenue dans la boutique en ligne BenchChem!

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Scaffold Differentiation SAR Library Design

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine (CAS 400739-75-5, molecular formula C10H10BrN3S2, MW 316.24 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a 3-bromobenzyl thioether moiety connected via a methylene (-CH2-) spacer to the heterocyclic core. It belongs to the 2-amino-1,3,4-thiadiazole class, a scaffold recognized in medicinal chemistry for acetylcholinesterase inhibition, anticancer, and antimicrobial activities.

Molecular Formula C10H10BrN3S2
Molecular Weight 316.24
CAS No. 400739-75-5
Cat. No. B2583282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine
CAS400739-75-5
Molecular FormulaC10H10BrN3S2
Molecular Weight316.24
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CSCC2=NN=C(S2)N
InChIInChI=1S/C10H10BrN3S2/c11-8-3-1-2-7(4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
InChIKeyQKNRZGWBINMVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine (CAS 400739-75-5): Structural Profile and Procurement Identity


5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine (CAS 400739-75-5, molecular formula C10H10BrN3S2, MW 316.24 g/mol) is a synthetic 1,3,4-thiadiazole derivative featuring a 3-bromobenzyl thioether moiety connected via a methylene (-CH2-) spacer to the heterocyclic core. [1] It belongs to the 2-amino-1,3,4-thiadiazole class, a scaffold recognized in medicinal chemistry for acetylcholinesterase inhibition, anticancer, and antimicrobial activities. [2] The compound is supplied as part of the InterBioScreen screening library (Cat. No. BB_SC-0512) at ≥98% purity and is intended for research-use-only purposes.

Why 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by In-Class Analogs Without Risking Experimental Divergence


The compound's defining structural feature—a methylene (-CH2-) spacer inserted between the thiadiazole C5 position and the thioether sulfur—distinguishes it from the more common direct benzylthio-1,3,4-thiadiazol-2-amines (e.g., CAS 381679-10-3, C9H8BrN3S2). This single methylene unit increases the molecular weight by ~14 Da (316.24 vs. 302.21 g/mol), adds one additional rotatable bond (4 vs. 3), and shifts the computed lipophilicity (XLogP3 ~2.7 for the target vs. computed LogP ~3.0 for the direct thioether analog). [1] Published SAR on 1,3,4-thiadiazole benzylthio derivatives demonstrates that substituent position and linker length critically modulate antitumor potency across cell lines, with IC50 values varying by >10-fold depending on the benzylthio substitution pattern. [2] Generic interchange with a direct benzylthio analog lacking the methylene spacer therefore risks introducing an uncontrolled variable in any biological assay or SAR campaign.

Quantitative Differentiation Evidence for 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Methylene Spacer Confers Distinct Molecular Scaffold vs. Direct Benzylthio Analogs

The target compound (CAS 400739-75-5) incorporates a unique -CH2-S-CH2- bridge linking the thiadiazole ring to the 3-bromophenyl group. Its closest purchasable analog, 5-((3-bromobenzyl)thio)-1,3,4-thiadiazol-2-amine (CAS 381679-10-3), lacks this methylene spacer, resulting in a direct -S-CH2- connection. This structural difference produces a distinct molecular formula (C10H10BrN3S2 vs. C9H8BrN3S2) and a 14 Da mass increment (316.24 vs. 302.21 g/mol). [1] The additional methylene unit increases the topological polar surface area and alters the spatial relationship between the bromophenyl pharmacophore and the 2-amino-thiadiazole hydrogen-bonding motif, which published SAR studies identify as critical for target binding modulation. [2]

Medicinal Chemistry Scaffold Differentiation SAR Library Design

Lipophilicity Differentiation (XLogP3) vs. Direct Thioether Analog: Implications for Membrane Permeability

The target compound has a PubChem-computed XLogP3 of approximately 2.7, [1] whereas the direct thioether analog 5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-amine (CAS 332110-07-3) has a computationally predicted LogP of approximately 3.0. [2] This ~0.3 log unit reduction in lipophilicity for the methylene-spacer compound suggests moderately improved aqueous solubility and potentially altered membrane partitioning behavior, which is a relevant differentiator for cell-based assay performance and early ADME profiling. A LogP in the 2-3 range is generally considered favorable for oral drug-likeness per Lipinski's Rule of Five (target LogP ≤5).

ADME Prediction Lipophilicity Drug-Likeness

3-Bromo vs. 4-Bromo Regioisomerism: Class-Level SAR Inferred from Published Acetylcholinesterase Inhibition Data

Zhu et al. (2016) reported that among four 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, the 4-bromobenzyl-substituted compound exhibited the best acetylcholinesterase (AChE) inhibitory activity with an IC50 of 49.86 μM. [1] The target compound differs at two levels: (i) bromine is at the meta (3-) position rather than para (4-), and (ii) a methylene spacer is inserted between the ring and the sulfur. While no direct AChE data exist for the 3-bromo regioisomer or the methylene-spacer variant, established SAR for AChE inhibitors indicates that the position of halogen substitution on the benzyl ring and the linker length between the heterocycle and the aromatic moiety both influence binding pocket complementarity. [2] This class-level SAR suggests the target compound may exhibit a shifted AChE activity profile relative to the published 4-bromo lead, warranting its inclusion in comparative screening panels.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Regioisomer SAR

Class-Level Anticancer SAR: Benzylthio Moiety Critically Modulates Cytotoxicity Across Multiple Cell Lines

Zhao et al. (2014) demonstrated that the substituents on the benzylthio-moiety of 1,3,4-thiadiazole derivatives are vital for modulating antitumor activities against HeLa, SMMC-7721, MCF-7, and A549 cell lines, with IC50 values ranging from 1.12 to >10 μmol/L depending on substitution pattern. [1] The target compound combines a 3-bromobenzyl group with a methylene spacer—a substitution geometry not represented in the published series. Furthermore, a related study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives showed some analogs with IC50 values against MCF-7 and HeLa that were significantly more potent than sorafenib (IC50 = 7.91 μM) as reference drug. [2] The target compound's unique scaffold architecture (3-bromo position + CH2 spacer) makes it a valuable probe for expanding the known SAR landscape of this chemotype.

Anticancer Drug Discovery Cytotoxicity Assay 1,3,4-Thiadiazole SAR

Rotatable Bond Count and Conformational Flexibility: Differential Sampling of Binding Conformations

The target compound possesses 4 rotatable bonds (PubChem computed value) compared to 3 rotatable bonds for direct benzylthio analogs such as CAS 381679-10-3. [1] The additional rotatable bond, contributed by the methylene spacer between the thiadiazole ring and sulfur, increases the conformational degrees of freedom accessible to the molecule. In the context of molecular docking and binding mode analysis, this additional flexibility can enable sampling of distinct binding conformations not accessible to the more constrained direct thioether analogs. Published docking studies on 5-benzyl-1,3,4-thiadiazol-2-amines with acetylcholinesterase showed that specific interactions with the catalytic active site depend on the precise orientation of the benzyl group. [2]

Conformational Analysis Molecular Docking Ligand Flexibility

Critical Data Gap Advisory: Absence of Peer-Reviewed Biological Activity Data for This Specific Compound

An exhaustive search of PubMed, ChEMBL, PubChem BioAssay, Google Scholar, and patent databases (as of May 2026) identified no peer-reviewed publications, disclosed patents, or public bioassay depositions reporting quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for CAS 400739-75-5. [1] The compound is registered in PubChem (CID 936718) with no associated bioactivity records, and its ChEMBL entry contains no assay results. [2] This is consistent with its status as a commercial screening library compound (InterBioScreen BB_SC-0512) that has not yet appeared in published screening campaigns. All evidence presented in Sections 3.1–3.5 is derived from physicochemical property comparison, class-level SAR inference, or cross-study analogy with structurally related 1,3,4-thiadiazol-2-amines. Users designing experiments with this compound should treat it as a novel chemical probe requiring de novo biological characterization.

Data Transparency Procurement Risk Assessment Screening Library Compound

Recommended Research Application Scenarios for 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine (CAS 400739-75-5)


SAR Expansion: Probing Linker-Length Effects in Benzylthio-1,3,4-thiadiazol-2-amine AChE Inhibitors

Use CAS 400739-75-5 alongside 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine (published AChE IC50 49.86 μM [1]) and its direct thioether analog (CAS 381679-10-3) in a three-compound head-to-head Ellman assay panel. This design isolates the contributions of (a) bromine position (3- vs. 4-), (b) linker type (CH2-S-CH2 vs. S-CH2 vs. direct CH2), to AChE inhibitory potency and binding mode, directly addressing a gap in the published SAR landscape identified in Section 3.

Chemical Biology Probe Development: Exploiting Conformational Flexibility for Protein Target Engagement

The compound's 4 rotatable bonds (vs. 2–3 for constrained analogs, per Section 3 [2]) make it a candidate for target-based screening where conformational adaptability to a binding pocket is desired. Deploy in differential scanning fluorimetry (DSF) or cellular thermal shift assay (CETSA) panels against kinase or epigenetic target families where the thiadiazole 2-amine serves as a hydrogen bond donor/acceptor anchor, with the flexible bromobenzyl tail probing hydrophobic sub-pockets.

Anticancer Library Screening: Filling the 3-Bromo/Methylene-Spacer Void in Thiadiazole Chemotype Space

Include this compound in an NCI-60 or similar multi-cell-line cytotoxicity panel alongside published active benzylthio-thiadiazoles (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-phenylurea derivatives showing IC50 0.37–0.95 μM against HeLa [3]). The unique 3-bromo substitution with methylene spacer fills a structural niche not represented in the Zhao et al. (2014) or Azizian et al. (2020) compound libraries, enabling discovery of new activity cliffs.

Computational Chemistry: Benchmarking Docking and Free Energy Perturbation Methods for Linker-Length SAR

The CH2-S-CH2 bridge provides a well-defined perturbation (single methylene insertion) relative to the direct S-CH2 analog, making this compound pair suitable as a computational benchmark set. Perform molecular dynamics simulations and MM-GBSA free energy calculations on both compounds docked into AChE (PDB template available from Zhu et al. 2016 study [1]) to test whether in silico methods can correctly predict the energetic consequences of linker elongation.

Quote Request

Request a Quote for 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.